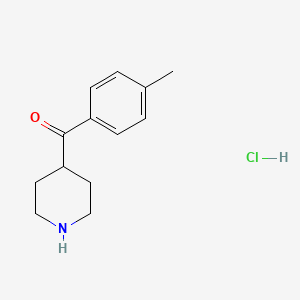

4-(4-methylbenzoyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

(4-methylphenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGHJDJWYVPSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372392 | |

| Record name | 4-[(4-methylphenyl)carbonyl]piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42060-84-4 | |

| Record name | Methanone, (4-methylphenyl)-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42060-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-methylphenyl)carbonyl]piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylbenzoyl)piperidine hydrochloride typically involves the reaction of 4-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(4-methylbenzoyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-(4-Methylbenzoyl)piperidine hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structure allows for the development of novel analgesics and anti-inflammatory drugs. Research has shown that derivatives of this compound exhibit significant biological activity, particularly in cancer treatment.

Case Study: Antiproliferative Activity

Recent studies have demonstrated that compounds containing the benzoylpiperidine moiety, including 4-(4-methylbenzoyl)piperidine hydrochloride, show promising antiproliferative effects against human cancer cell lines. For instance:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 32.1 |

| OVCAR-3 | 42.5 |

These results indicate the potential of this compound in developing targeted cancer therapies .

Chemical Synthesis

In chemical synthesis, 4-(4-methylbenzoyl)piperidine hydrochloride is utilized to produce complex organic molecules. It facilitates the creation of various intermediates used in industrial applications.

Synthetic Routes

The synthesis typically involves reacting 4-methylbenzoyl chloride with piperidine in the presence of a base like triethylamine, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This method is scalable for industrial production .

Neuroscience Research

This compound is extensively studied for its effects on neurotransmitter systems, particularly concerning pain management and neurological disorders. Its ability to interact with specific proteins makes it valuable for exploring new therapeutic avenues.

Mechanism of Action

Research indicates that 4-(4-methylbenzoyl)piperidine hydrochloride can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, with an IC50 value as low as 0.84 µM. This inhibition suggests potential applications in pain relief and anti-inflammatory treatments .

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance material properties such as durability and resistance to environmental factors. Its role in developing coatings and adhesives is noteworthy.

Analytical Chemistry

As a standard reagent in analytical chemistry, 4-(4-methylbenzoyl)piperidine hydrochloride aids in quantifying related substances in complex mixtures. Its use ensures accuracy in various analytical techniques .

Mechanism of Action

The mechanism of action of 4-(4-methylbenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Key Structural and Functional Insights:

- Electronic Effects : Fluorine (electron-withdrawing) and methyl (electron-donating) groups influence reactivity and target binding. Fluorinated analogs may exhibit higher metabolic stability .

- Solubility: Carboxylic acid derivatives (e.g., 4-(2-piperidinoethoxy)-benzoic acid HCl) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

4-(4-Methylbenzoyl)piperidine hydrochloride (CAS No. 42060-84-4) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring substituted with a 4-methylbenzoyl group, allows it to interact with biological systems in significant ways. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of 4-(4-methylbenzoyl)piperidine hydrochloride typically involves the reaction of 4-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane under controlled conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

The biological activity of 4-(4-methylbenzoyl)piperidine hydrochloride is primarily attributed to its ability to bind to specific proteins and enzymes, thereby modulating their activity. This interaction can lead to alterations in cellular processes and signaling pathways, making it a valuable tool for biochemical and pharmacological studies. Notably, this compound has been investigated for its potential as an inhibitor of certain enzymes involved in lipid metabolism and cancer progression .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzoylpiperidine derivatives, which include 4-(4-methylbenzoyl)piperidine hydrochloride. For instance, compounds containing the benzoylpiperidine moiety have demonstrated significant activity against various cancer cell lines. The IC50 values for these compounds range from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .

Study on Antiviral Activity

A study focused on a series of piperidine derivatives revealed that certain analogues exhibited antiviral properties against influenza viruses. While the primary focus was not on 4-(4-methylbenzoyl)piperidine hydrochloride specifically, the findings suggest that similar compounds may possess useful antiviral activities due to their structural characteristics .

Inhibition of Monoacylglycerol Lipase (MAGL)

Research has shown that benzoylpiperidine derivatives can act as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. One such compound demonstrated an IC50 value of 0.84 µM, indicating potent inhibition. This suggests that 4-(4-methylbenzoyl)piperidine hydrochloride could be explored further for its potential therapeutic applications in pain management and inflammation .

Comparative Analysis with Related Compounds

The biological activity of 4-(4-methylbenzoyl)piperidine hydrochloride can be compared to other related compounds:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 4-(4-Methylbenzoyl)piperidine | 19.9 - 75.3 | Antiproliferative against cancer cell lines |

| Benzoylpiperidine derivative | 0.84 | Reversible MAGL inhibitor |

| Non-hydrochloride analogue | Varies | Similar activity but less soluble |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-methylbenzoyl)piperidine hydrochloride, and how can reaction conditions be optimized for scalability?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-methylbenzoyl chloride with piperidine in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes controlling stoichiometry, reaction temperature (e.g., 0–25°C), and solvent choice (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, gradient elution) is critical to achieve >95% purity .

Q. How should researchers characterize the structural integrity of 4-(4-methylbenzoyl)piperidine hydrochloride?

- Methodology : Use a combination of:

- NMR spectroscopy : and NMR to confirm the benzoyl and piperidine moieties (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine methylene at δ 2.5–3.5 ppm) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks ([M+H] at m/z ~264) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, and Cl content (±0.3% theoretical values) .

Q. What safety protocols are advised for handling 4-(4-methylbenzoyl)piperidine hydrochloride in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or handling of powders to avoid inhalation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(4-methylbenzoyl)piperidine hydrochloride in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl group’s electrophilicity can be quantified using Fukui indices .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodology :

- pH-rate profiling : Conduct kinetic studies at pH 2–12 (buffered solutions) to identify degradation pathways (e.g., hydrolysis of the benzoyl group at acidic pH) .

- HPLC monitoring : Track decomposition products (e.g., free piperidine or 4-methylbenzoic acid) using a C18 column and UV detection at 254 nm .

Q. How do steric and electronic effects influence the compound’s participation in cross-coupling reactions?

- Methodology :

- Comparative studies : Synthesize analogs (e.g., 4-bromo or 4-methoxy derivatives) and compare reaction rates in Suzuki-Miyaura couplings. Use Hammett plots to correlate substituent effects with reaction efficiency .

- X-ray crystallography : Resolve crystal structures to analyze steric hindrance around the piperidine nitrogen .

Q. What advanced analytical techniques validate trace impurities in bulk samples?

- Methodology :

- LC-HRMS : Detect impurities at <0.1% levels (e.g., unreacted starting materials or oxidation byproducts) .

- NMR relaxation experiments : Use / measurements to identify low-concentration species in DMSO-d solutions .

Data Interpretation and Optimization

Q. How should researchers analyze conflicting bioactivity data across cell-based assays?

- Methodology :

- Dose-response curves : Compare IC values in multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

- Metabolic stability assays : Incubate with liver microsomes to evaluate if rapid degradation explains inconsistent activity .

Q. What statistical approaches are recommended for optimizing reaction yields in high-throughput screens?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.